molecular formula C5H11NO2 B15220558 Rel-((2S,4S)-azetidine-2,4-diyl)dimethanol

Rel-((2S,4S)-azetidine-2,4-diyl)dimethanol

Cat. No.: B15220558
M. Wt: 117.15 g/mol
InChI Key: RVXDNESKZYUPKO-WHFBIAKZSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Rel-((2S,4S)-azetidine-2,4-diyl)dimethanol is a chiral compound with significant interest in various scientific fields due to its unique structural properties This compound features an azetidine ring, a four-membered nitrogen-containing ring, which imparts distinct chemical and physical characteristics

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Rel-((2S,4S)-azetidine-2,4-diyl)dimethanol typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as azetidine and formaldehyde.

    Reaction Conditions: The azetidine is reacted with formaldehyde under controlled conditions to form the intermediate compound. This reaction is usually carried out in the presence of a catalyst, such as an acid or base, to facilitate the formation of the azetidine ring.

    Purification: The intermediate compound is then purified using techniques such as recrystallization or chromatography to obtain the final product, this compound.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to maximize yield and minimize by-products. Advanced purification techniques, such as distillation and crystallization, are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions: Rel-((2S,4S)-azetidine-2,4-diyl)dimethanol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form different derivatives with altered functional groups.

    Substitution: The hydroxyl groups can be substituted with other functional groups, such as halogens or alkyl groups, under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like thionyl chloride or phosphorus tribromide are employed for substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield azetidine-2,4-dione, while reduction could produce azetidine-2,4-diyl diol.

Scientific Research Applications

Rel-((2S,4S)-azetidine-2,4-diyl)dimethanol has diverse applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a chiral auxiliary in asymmetric synthesis.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.

    Industry: It is utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Rel-((2S,4S)-azetidine-2,4-diyl)dimethanol involves its interaction with molecular targets through its hydroxyl groups and azetidine ring. These interactions can lead to the formation of hydrogen bonds and other non-covalent interactions, influencing the compound’s reactivity and biological activity. The specific pathways and molecular targets depend on the context of its application, such as enzyme inhibition or receptor binding.

Comparison with Similar Compounds

Rel-((2S,4S)-azetidine-2,4-diyl)dimethanol can be compared with other similar compounds, such as:

    (2S,4S)-4-hydroxy-2,3,4,5-tetrahydrodipicolinic acid: This compound also features a chiral center and hydroxyl groups, but with a different ring structure.

    4-Hydroxy-2-quinolones: These compounds have a similar hydroxyl functional group but differ in their ring systems and overall structure.

The uniqueness of this compound lies in its azetidine ring, which imparts distinct chemical properties and reactivity compared to other compounds with similar functional groups.

Properties

Molecular Formula

C5H11NO2

Molecular Weight

117.15 g/mol

IUPAC Name

[(2S,4S)-4-(hydroxymethyl)azetidin-2-yl]methanol

InChI

InChI=1S/C5H11NO2/c7-2-4-1-5(3-8)6-4/h4-8H,1-3H2/t4-,5-/m0/s1

InChI Key

RVXDNESKZYUPKO-WHFBIAKZSA-N

Isomeric SMILES

C1[C@H](N[C@@H]1CO)CO

Canonical SMILES

C1C(NC1CO)CO

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.